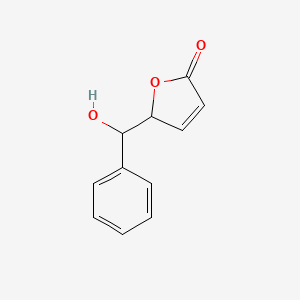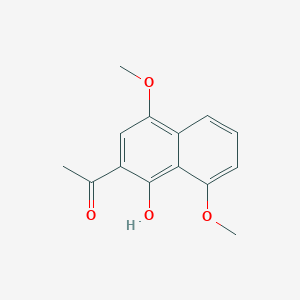
1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one is a chemical compound with the molecular formula C14H14O4 It is a derivative of naphthalene, characterized by the presence of hydroxy and methoxy groups on the naphthalene ring, as well as an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditionsThe reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)propan-1-one
- 1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)butan-1-one
Uniqueness
1-(1-Hydroxy-4,8-dimethoxynaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
81418-41-9 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-(1-hydroxy-4,8-dimethoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O4/c1-8(15)10-7-12(18-3)9-5-4-6-11(17-2)13(9)14(10)16/h4-7,16H,1-3H3 |
InChI Key |
DXVUNSVIZBIHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2C=CC=C(C2=C1O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


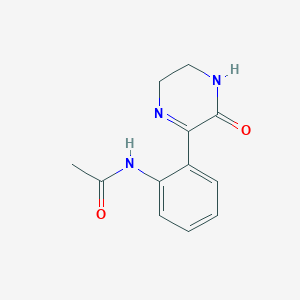

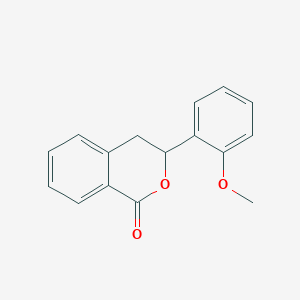


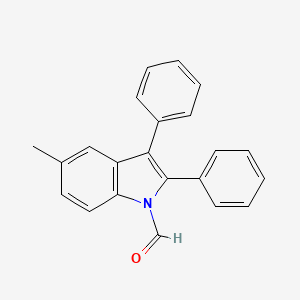
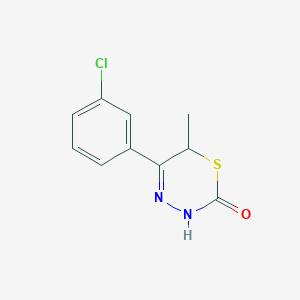

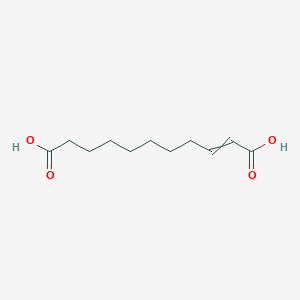
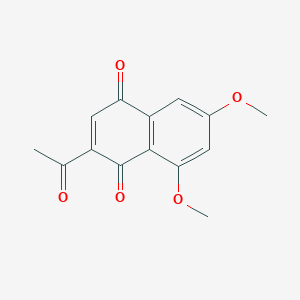

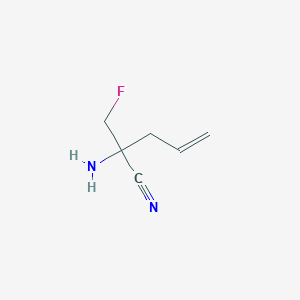
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
